molecular formula C13H18O4S B15238506 2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate

2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate

Cat. No.: B15238506
M. Wt: 270.35 g/mol
InChI Key: VUQWWGUPJYDAOH-UHFFFAOYSA-N
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Description

2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C13H18O4S and a molecular weight of 270.34 g/mol . This compound is often used in organic synthesis as a reagent and intermediate, playing a crucial role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of tetrahydrofuran-2-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Elimination reactions: Strong bases like sodium hydride or potassium tert-butoxide are used under anhydrous conditions.

    Hydrolysis: Acidic or basic aqueous solutions can be used to hydrolyze the compound.

Major Products Formed

Scientific Research Applications

2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is a good leaving group, facilitating the substitution process. The compound can also undergo elimination reactions, where the sulfonate group is eliminated to form an alkene .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Tetrahydrofuran-2-yl)ethyl 4-methylbenzenesulfonate is unique due to its tetrahydrofuran ring, which imparts specific chemical properties and reactivity. This makes it particularly useful in organic synthesis and medicinal chemistry, where the tetrahydrofuran moiety can influence the biological activity of the resulting compounds .

Properties

Molecular Formula

C13H18O4S

Molecular Weight

270.35 g/mol

IUPAC Name

2-(oxolan-2-yl)ethyl 4-methylbenzenesulfonate

InChI

InChI=1S/C13H18O4S/c1-11-4-6-13(7-5-11)18(14,15)17-10-8-12-3-2-9-16-12/h4-7,12H,2-3,8-10H2,1H3

InChI Key

VUQWWGUPJYDAOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC2CCCO2

Origin of Product

United States

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